2-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)pyrazine
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Overview
Description
2-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)pyrazine is a complex organic compound that features a pyrazine ring, a thiophene ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)pyrazine typically involves multi-step organic reactions. The process starts with the preparation of the individual heterocyclic components, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)pyrazine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines.
Substitution: The pyrazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 2-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)pyrazine may be investigated for its potential as a bioactive molecule. Its heterocyclic rings are often found in compounds with antimicrobial, antiviral, and anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. The presence of multiple heterocyclic rings suggests it may interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)pyrazine would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Pyrazine derivatives: Known for their antimicrobial and anticancer properties.
Thiophene derivatives: Often used in organic electronics and as intermediates in pharmaceutical synthesis.
Oxadiazole derivatives: Known for their applications in medicinal chemistry and material science.
Uniqueness
What sets 2-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)pyrazine apart is the combination of these three heterocyclic rings in a single molecule. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Biological Activity
The compound 2-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)pyrazine is a complex organic molecule that incorporates multiple pharmacologically relevant moieties. The presence of the thiophene and oxadiazole rings suggests potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, supported by relevant studies and data.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
Property | Details |
---|---|
Chemical Formula | C₁₃H₁₅N₅O₂S |
Molecular Weight | 285.36 g/mol |
IUPAC Name | This compound |
CAS Number | Not well-documented in available databases |
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-oxadiazoles possess significant antimicrobial properties. For instance, compounds similar to the one have demonstrated efficacy against various bacterial strains, including Mycobacterium tuberculosis and Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
In a study examining oxadiazole derivatives, compounds were found to exhibit IC₅₀ values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra . The mechanism of action is often linked to the inhibition of key enzymes involved in bacterial cell wall synthesis.
Anticancer Activity
The compound's structure suggests potential anticancer activity as well. Studies have shown that oxadiazole derivatives can inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis in cancer cells. Inhibitors targeting TS have been associated with IC₅₀ values as low as 0.47–1.4 μM . Furthermore, the incorporation of thiophene rings has been correlated with enhanced lipophilicity and cellular uptake, potentially increasing the compound's efficacy against various cancer cell lines .
Case Studies
- Antitubercular Activity : A series of substituted pyrazine derivatives were synthesized and tested for their antitubercular activity. Among them, compounds with similar structural features exhibited IC₉₀ values indicating strong activity against Mycobacterium tuberculosis, with one compound showing an IC₉₀ of 40.32 μM .
- Cytotoxicity Assessment : In vitro studies on human embryonic kidney cells (HEK-293) showed that several derivatives of oxadiazole were non-toxic at concentrations effective against bacterial strains . This dual activity underscores the potential for therapeutic applications without significant side effects.
Table 1: Biological Activity Summary
Properties
IUPAC Name |
pyrazin-2-yl-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c23-17(14-9-18-4-5-19-14)22-6-1-2-12(10-22)8-15-20-16(21-24-15)13-3-7-25-11-13/h3-5,7,9,11-12H,1-2,6,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNCKONAYPLBMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC=CN=C2)CC3=NC(=NO3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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